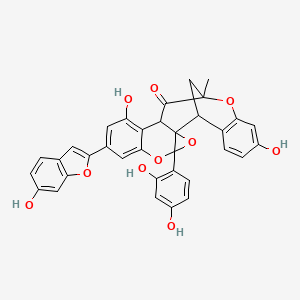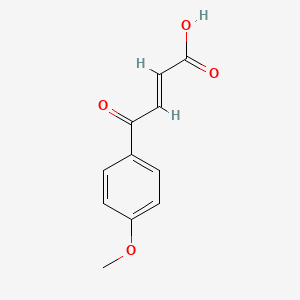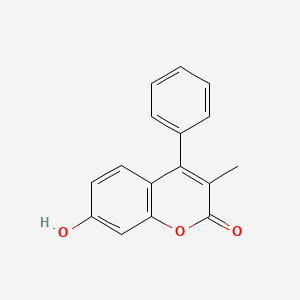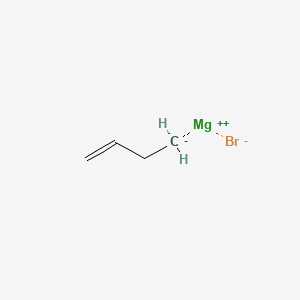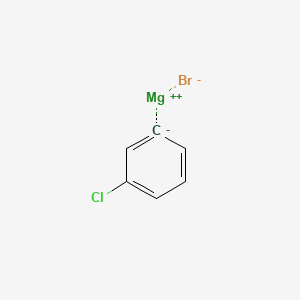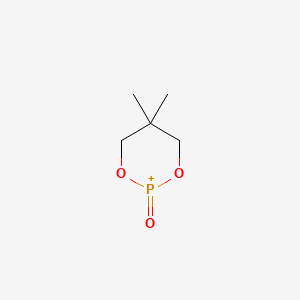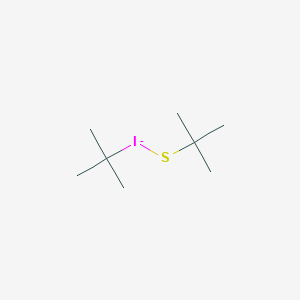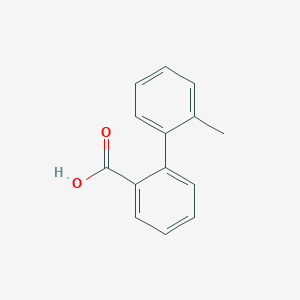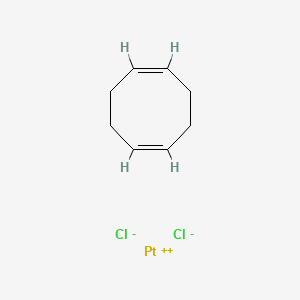
5-methoxy-1H-indole-3-carbonitrile
Vue d'ensemble
Description
5-Methoxy-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.19 and is typically stored in a dark, dry place at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-methoxy-1H-indole-3-carbonitrile is 1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
5-Methoxy-1H-indole-3-carbonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 385.0±22.0 °C at 760 mmHg, and a flash point of 186.6±22.3 °C . It has a molar refractivity of 49.2±0.4 cm3 .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
5-methoxy-1H-indole-3-carbonitrile: serves as an efficient precursor in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles . The indole derivatives, including 5-methoxy-1H-indole-3-carbonitrile , are crucial for creating biologically active structures like carbazole, triazole, and pyrimidine derivatives .
Antiviral Agents
Indole derivatives exhibit significant antiviral activities. For instance, compounds derived from 5-methoxy-1H-indole-3-carbonitrile have been reported to show inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .
Anticancer Research
The indole nucleus, a part of 5-methoxy-1H-indole-3-carbonitrile , is known for its anticancer properties. Research indicates that indole derivatives can be effective in developing new anticancer drugs, providing a pathway for novel therapeutic approaches .
Anti-HIV Research
5-methoxy-1H-indole-3-carbonitrile: and its derivatives are explored for their anti-HIV properties. They are used in the synthesis of HIV-1 integrase inhibitors, which are crucial in the fight against HIV .
Neurodegenerative Disease Research
Indole derivatives, including 5-methoxy-1H-indole-3-carbonitrile , are investigated for their role as inhibitors of glycogen synthase kinase 3β (GSK-3). GSK-3 inhibitors are promising for treating neurodegenerative diseases like Alzheimer’s .
Antimicrobial Applications
The biological activity of indole derivatives extends to antimicrobial properties5-methoxy-1H-indole-3-carbonitrile can be used to develop new antimicrobial agents, which are essential in combating drug-resistant bacteria .
Enzyme Inhibition
Indole derivatives are potential inosine monophosphate dehydrogenase (IMPDH) inhibitors. IMPDH is a key enzyme in the purine nucleotide cycle, and its inhibition is vital in immunosuppressive and antiviral therapies5-methoxy-1H-indole-3-carbonitrile plays a role in synthesizing these inhibitors .
Agricultural Chemistry
Indole compounds are part of plant hormones like indole-3-acetic acid, which is derived from tryptophan5-methoxy-1H-indole-3-carbonitrile could be used in the synthesis of plant growth regulators, contributing to agricultural chemistry .
Safety and Hazards
Orientations Futures
Indole derivatives, such as 5-methoxy-1H-indole-3-carbonitrile, have diverse biological and clinical applications. They are ideal precursors for the synthesis of active molecules and are essential for generating biologically active structures . Future research could explore these applications further.
Mécanisme D'action
Target of Action
5-Methoxy-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 5-Methoxy-1H-indole-3-carbonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Propriétés
IUPAC Name |
5-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFYXFWPCJEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406736 | |
| Record name | 5-methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-indole-3-carbonitrile | |
CAS RN |
23084-36-8 | |
| Record name | 5-methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

